Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl-
Description
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Properties
CAS No. |
62224-54-8 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9-(3,4-dihydronaphthalen-2-yl)-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C24H20O/c1-15-13-16(2)25-24-22(15)20-9-5-6-10-21(20)23(24)19-12-11-17-7-3-4-8-18(17)14-19/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
AWRWIFZMWYWFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a naphthalene derivative, followed by its cyclization with a pyran ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves using catalysts to speed up the reaction and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce halogen atoms into the molecule .
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- exerts its effects involves the interaction of its photochromic core with light. Upon exposure to UV light, the compound undergoes a structural change, leading to a change in color. This process involves the cleavage of the C-O bond in the pyran ring, resulting in the formation of a merocyanine structure . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s ability to absorb and emit light plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also exhibit photochromic properties but differ in their structural framework.
Diarylethenes: Known for their reversible photochromic behavior, they have a different mechanism of action compared to naphthopyrans.
Azobenzenes: These compounds change color through a different photochemical process involving the isomerization of the azo group.
Uniqueness
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- is unique due to its specific structural arrangement, which allows for a rapid and reversible color change. This makes it particularly useful in applications requiring quick response times and high stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
